4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine
Overview
Description
4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine is a useful research compound. Its molecular formula is C20H22BNO4 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine is 351.1641883 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to 4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)furo[3,2-c]pyridine focuses on synthesis and structural analysis. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, followed by confirmation through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for molecular structure calculation and comparison with X-ray diffraction values, revealing consistency between DFT optimized and crystal structures (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Another important aspect of research involves investigating the molecular electrostatic potential and frontier molecular orbitals of these compounds. The same study by Huang et al. (2021) delved into these aspects using DFT, shedding light on some physicochemical properties of the compounds. This type of analysis is crucial for understanding the reactivity and interaction potential of the molecule (Huang et al., 2021).
Vibrational Properties and Spectroscopic Analysis
Wu et al. (2021) focused on the vibrational properties and spectroscopic analysis of similar compounds. They synthesized 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and performed a comprehensive analysis using FT-IR, NMR, and MS spectroscopies. The conformation analysis, DFT, and TD-DFT calculations provided insights into the spectroscopic data and the molecular structure of these compounds (Wu et al., 2021).
Polymer Synthesis and Properties
Research also extends to the synthesis of polymers containing similar structural units. Welterlich et al. (2012) described the synthesis and characteristics of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units. These studies focus on the process of polymer synthesis and analyzing their solubility and molecular weights, which are vital for applications in material science (Welterlich et al., 2012).
Bioactivity and Therapeutic Potential
There's also research into the bioactivity and potential therapeutic applications of related compounds. Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules, including derivatives with a benzo[4,5]furo[3,2-b]pyridine core, and evaluated their biological activities. These compounds were found to have significant effects on tumor growth and metastasis, showcasing the potential of such compounds in medicinal chemistry (Kwon et al., 2015).
properties
IUPAC Name |
4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]furo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4/c1-13-12-14(24-18-15-9-11-23-17(15)8-10-22-18)6-7-16(13)21-25-19(2,3)20(4,5)26-21/h6-12H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEHUIFZTWSJCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=NC=CC4=C3C=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)furo[3,2-C]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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